N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride

PAR-4 competitive antagonism Schild analysis

N-Cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride (CAS 2649084-28-4, MW 259.7, synonym CP-015356) is a spirocyclic carboxamide that functions as a selective, reversible, and competitive antagonist of protease-activated receptor-4 (PAR-4), a G protein-coupled receptor implicated in thrombosis, neuroinflammation, and neurodegeneration. The compound belongs to a novel PAR-4 competitive inhibitor chemotype discovered through functional high-throughput screening and subsequently optimized for central nervous system (CNS) penetration, achieving >45-fold potency improvements over the initial hit in the series.

Molecular Formula C11H18ClN3O2
Molecular Weight 259.73 g/mol
Cat. No. B13585138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride
Molecular FormulaC11H18ClN3O2
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC1CC2(CC(=NO2)C(=O)NC3CC3)CNC1.Cl
InChIInChI=1S/C11H17N3O2.ClH/c15-10(13-8-2-3-8)9-6-11(16-14-9)4-1-5-12-7-11;/h8,12H,1-7H2,(H,13,15);1H
InChIKeyKYJRJBXLFXFNGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide Hydrochloride: Compound Identity and Core Pharmacology for PAR-4 Antagonist Procurement


N-Cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride (CAS 2649084-28-4, MW 259.7, synonym CP-015356) is a spirocyclic carboxamide that functions as a selective, reversible, and competitive antagonist of protease-activated receptor-4 (PAR-4), a G protein-coupled receptor implicated in thrombosis, neuroinflammation, and neurodegeneration . The compound belongs to a novel PAR-4 competitive inhibitor chemotype discovered through functional high-throughput screening and subsequently optimized for central nervous system (CNS) penetration, achieving >45-fold potency improvements over the initial hit in the series [1].

Why Generic PAR-4 Antagonist Substitution Fails: Mechanism, CNS Penetration, and Chemotype Constraints for N-Cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide Hydrochloride


PAR-4 antagonists are not functionally interchangeable. Clinically investigated agents such as BMS-986120 (non-competitive IC50 ~0.4 nM) and BMS-986141 exhibit exceedingly low brain penetration (Kp ≤ 0.1–0.2 in rodents), precluding their use as CNS tool compounds [1]. In contrast, the 1-oxa-2,7-diazaspiro[4.5]dec-2-ene chemotype represented by CP-015356 was specifically engineered through iterative SAR to achieve competitive inhibition at PAR-4 while attaining rat brain-to-plasma partition coefficients (Kp) of 0.52 to 4.2 and unbound brain-to-plasma ratios (Kp,uu) of 0.52 to 1.2 [1]. Competitive antagonists differ fundamentally from non-competitive ligands in their ability to be surmounted by increasing agonist concentrations, yielding distinct pharmacological profiles that cannot be replicated by simply substituting one PAR-4 antagonist class for another. Furthermore, enantiospecific activity within this chemotype—where the (R)-enantiomer preferentially inhibits human PAR-4 while the (S)-enantiomer favors mouse PAR-4—introduces an additional layer of stereochemical selectivity absent in non-chiral or racemic alternatives [1].

Quantitative Differentiation Evidence for N-Cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide Hydrochloride Versus PAR-4 Antagonist Comparators


Competitive vs. Non-Competitive Mechanism of PAR-4 Antagonism: Pharmacological Differentiation from BMS-986120

CP-015356 and its chemotype congeners are competitive PAR-4 antagonists, as confirmed by Schild analysis demonstrating progressive rightward shifts in agonist concentration-response curves with increasing antagonist concentrations [1]. The BMS series, including the clinically evaluated BMS-986120 (IC50 ~0.4 nM), are non-competitive antagonists that bind to an allosteric site distinct from the orthosteric tethered-ligand binding pocket [1]. Competitive inhibition allows the receptor to be activated in the presence of sufficient endogenous agonist (thrombin), a pharmacodynamic property fundamentally absent from non-competitive ligands [2].

PAR-4 competitive antagonism Schild analysis platelet activation thrombosis

Brain Penetration Superiority of the 1-Oxa-2,7-Diazaspiro Chemotype: Kp and Kp,uu vs. BMS Series PAR-4 Antagonists

The 1-oxa-2,7-diazaspiro[4.5]dec-2-ene chemotype series demonstrated rat brain-to-plasma partition coefficients (Kp) of 0.52 to 4.2 and unbound brain-to-plasma ratios (Kp,uu) of 0.52 to 1.2 following intravenous cassette dosing [1]. In contrast, the BMS PAR-4 antagonist series, including BMS-986120, exhibit Kp values ≤ 0.1–0.2 in rodents, indicating minimal brain exposure [1]. This difference is amplified when considering unbound brain concentrations: Kp,uu values ≥ 0.52 for the diazaspiro series indicate that unbound drug concentrations in brain parenchyma reach or exceed those in plasma, whereas corresponding data for the BMS series imply negligible free brain exposure [1][2].

CNS penetration Kp Kp,uu blood-brain barrier neuroinflammation

Enantiospecific PAR-4 Activity: Species-Dependent Stereoselectivity Differentiates the Chemotype from Achiral and Racemic Comparators

Within the 1-oxa-2,7-diazaspiro chemotype, enantiospecific PAR-4 activity was observed with opposing enantiomeric preference between human and mouse receptors. For example, the (R)-enantiomer (R)-17i exhibited a human PAR-4 IC50 of 0.14 μM and a mouse PAR-4 IC50 of 2.1 μM, whereas the (S)-enantiomer (S)-17i showed a human PAR-4 IC50 of 0.48 μM and a mouse PAR-4 IC50 of 0.35 μM [1]. Similarly, (R)-19a was potent at human PAR-4 (IC50 0.09 μM) but weak at mouse (IC50 2.1 μM), while (S)-19a showed the opposite profile [1]. This species-dependent enantiospecificity is absent in the achiral BMS-986120 (non-competitive) and the racemic ML-354 (PAR-4 IC50 140 nM, 71-fold selective over PAR-1) [2]. N-Cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide, containing a stereogenic center, would be expected to exhibit similar enantiospecific pharmacology within this chemotype [1].

enantioselectivity species selectivity stereochemistry PAR-4 SAR

Chemical Scaffold Novelty: 1-Oxa-2,7-Diazaspiro[4.5]Dec-2-Ene as a Fundamentally New PAR-4 Pharmacophore vs. Imidazothiadiazole, Quinoxaline, and Indole-Based PAR-4 Antagonists

The 1-oxa-2,7-diazaspiro[4.5]dec-2-ene core represents a fundamentally new PAR-4 competitive inhibitor chemotype identified through a functional high-throughput screening (HTS) campaign at Vanderbilt University, distinct from the 2-methoxy-6-arylimidazo[2,1-b][1,3,4]thiadiazole scaffold of ML-354, the quinoxaline-based series, and the indole-based BMS non-competitive chemotype [1]. The HTS hit (compound 9) exhibited a PAR-4-AP IC50 of 3.4 μM, which was optimized through iterative SAR to compounds with IC50 values as low as 0.09 μM, representing a >37-fold improvement [1]. This scaffold is characterized by the isoxazoline ring fused to a piperidine in a spirocyclic arrangement, creating a rigid three-dimensional pharmacophore with a unique hydrogen-bonding network involving Tyr243 in the PAR-4 orthosteric site [1].

chemotype novelty scaffold hopping intellectual property HTS PAR-4 pharmacophore

Optimal Research and Industrial Application Scenarios for N-Cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide Hydrochloride


CNS-Penetrant PAR-4 Tool Compound for Neurodegenerative Disease Models (TBI, Alzheimer's, Parkinson's)

This compound enables PAR-4 target engagement studies in the central nervous system, a capability not achievable with the BMS series antagonists (Kp ≤ 0.1–0.2). Researchers investigating PAR-4-mediated neuroinflammation in traumatic brain injury, Alzheimer's disease, or Parkinson's disease models can employ CP-015356 to achieve therapeutically relevant brain concentrations (rat Kp 0.52–4.2, Kp,uu 0.52–1.2) [1]. The competitive mechanism allows reversible, titratable blockade of PAR-4 signaling without permanent receptor inactivation, enabling dose-response characterization across fluctuating endogenous thrombin levels in neuroinflammatory microenvironments [1].

Species-Specific PAR-4 Pharmacology Using Enantiopure Forms for Translational Mouse-to-Human Studies

The enantiospecific nature of this chemotype allows researchers to select the appropriate enantiomer for the species under investigation, preventing the confound of species-dependent pharmacology that plagues non-enantioselective PAR-4 antagonists. For mouse in vivo efficacy models, the (S)-enantiomer configuration is predicted to provide optimal mouse PAR-4 potency, while the (R)-enantiomer is appropriate for human platelet and cellular assays [1]. This stereochemical precision is unavailable with achiral BMS compounds or racemic ML-354.

Competitive PAR-4 Antagonism for Platelet Signaling Studies Requiring Surmountable Receptor Blockade

In experimental settings where the contribution of PAR-4 to thrombin-induced platelet activation must be dissected without abolishing the maximal response (e.g., studies of PAR-1/PAR-4 cooperativity, thrombus formation under high thrombin concentrations), a competitive antagonist is essential. CP-015356 provides Schild analysis-confirmed competitive antagonism that can be overcome by increasing agonist concentration, unlike the non-competitive, insurmountable blockade produced by BMS-986120 or BMS-986141 [1].

Scaffold-Hopping and Medicinal Chemistry Programs Targeting Novel PAR-4 Intellectual Property Space

For drug discovery programs seeking PAR-4 antagonist leads outside the crowded patent estates of BMS (indole-based non-competitive chemotype), quinoxaline-based series, and imidazothiadiazole scaffolds (ML-354), the 1-oxa-2,7-diazaspiro[4.5]dec-2-ene core represents the only available competitive, CNS-penetrant starting point [1]. The spirocyclic isoxazoline-piperidine architecture offers unique vectors for SAR exploration, including modifications at the cyclopropylamide moiety, the piperidine nitrogen, and the isoxazoline ring.

Quote Request

Request a Quote for N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.